

ML375: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *ml375*

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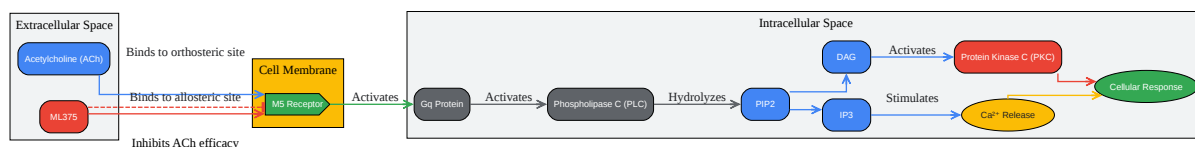
Introduction

ML375 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR).[1][2] The M5 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, particularly in dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc). This localization implicates the M5 receptor in the modulation of dopamine signaling and suggests its potential as a therapeutic target for disorders involving dysfunctional dopaminergic pathways, such as addiction. **ML375** offers a valuable pharmacological tool for elucidating the physiological roles of the M5 receptor and exploring its therapeutic potential.

Mechanism of Action

ML375 functions as a negative allosteric modulator, meaning it binds to a site on the M5 receptor that is distinct from the orthosteric site where the endogenous agonist, acetylcholine (ACh), binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of ACh, thereby attenuating the downstream signaling cascade. The M5 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). As a NAM, **ML375** dampens this signaling cascade in the presence of an agonist.

Signaling Pathway of M5 Receptor with ML375 Modulation



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Caption: M5 receptor signaling and the inhibitory effect of **ML375**.

Quantitative Data

The following table summarizes the key quantitative parameters of **ML375**.

Parameter	Species	Value	Reference
IC50 (M5 Receptor)	Human	300 nM	[1][2]
Rat	790 nM	[1][2]	
Selectivity (IC50)	Human M1-M4 Receptors	> 30 μM	[1][2]
Rat M1-M4 Receptors	> 30 μM	[1][2]	
Pharmacokinetics			
In vivo Clearance (CLp)	Rat (1 mg/kg, IV)	2.5 mL/min/kg	
In vivo Half-life (t1/2)	Rat (1 mg/kg, IV)	80 hours	
Oral Bioavailability (%F)	Rat	80%	
Brain:Plasma Ratio	Rat	1.8	
Plasma Protein Binding (fu)	Rat	0.029	
Human	0.013		
Brain Tissue Binding (fu)	Rat	0.003	

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of **ML375** are provided below.

In Vitro M5 Receptor Functional Assay (Calcium Flux)

This protocol describes a method to assess the negative allosteric modulator activity of **ML375** on the M5 receptor by measuring changes in intracellular calcium.

Materials:

- CHO (Chinese Hamster Ovary) cells stably expressing the human M5 muscarinic receptor.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Acetylcholine (ACh) as the agonist.
- **ML375**.
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence plate reader with automated injection capabilities.

Procedure:

- Cell Plating: Seed the M5-expressing CHO cells into microplates at an appropriate density and allow them to adhere and grow overnight.
- Dye Loading: Prepare a loading solution of the calcium-sensitive dye with Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C.
- Compound Preparation: Prepare serial dilutions of **ML375** in assay buffer. Also, prepare a stock solution of ACh.
- Assay: a. Wash the cells with assay buffer to remove excess dye. b. Add the different concentrations of **ML375** to the wells and incubate for a predetermined period. c. Place the plate in the fluorescence plate reader and begin recording baseline fluorescence. d. Inject a concentration of ACh that elicits a submaximal response (e.g., EC80) into the wells. e. Continue to record the fluorescence intensity for a set period to capture the calcium mobilization.
- Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. The inhibitory effect of **ML375** is determined by the

reduction in the ACh-induced calcium response. Calculate the IC₅₀ value of **ML375** from the concentration-response curve.

In Vivo Pharmacokinetic (PK) Study in Rats

This protocol outlines a procedure to determine the pharmacokinetic profile of **ML375** in rats.

Materials:

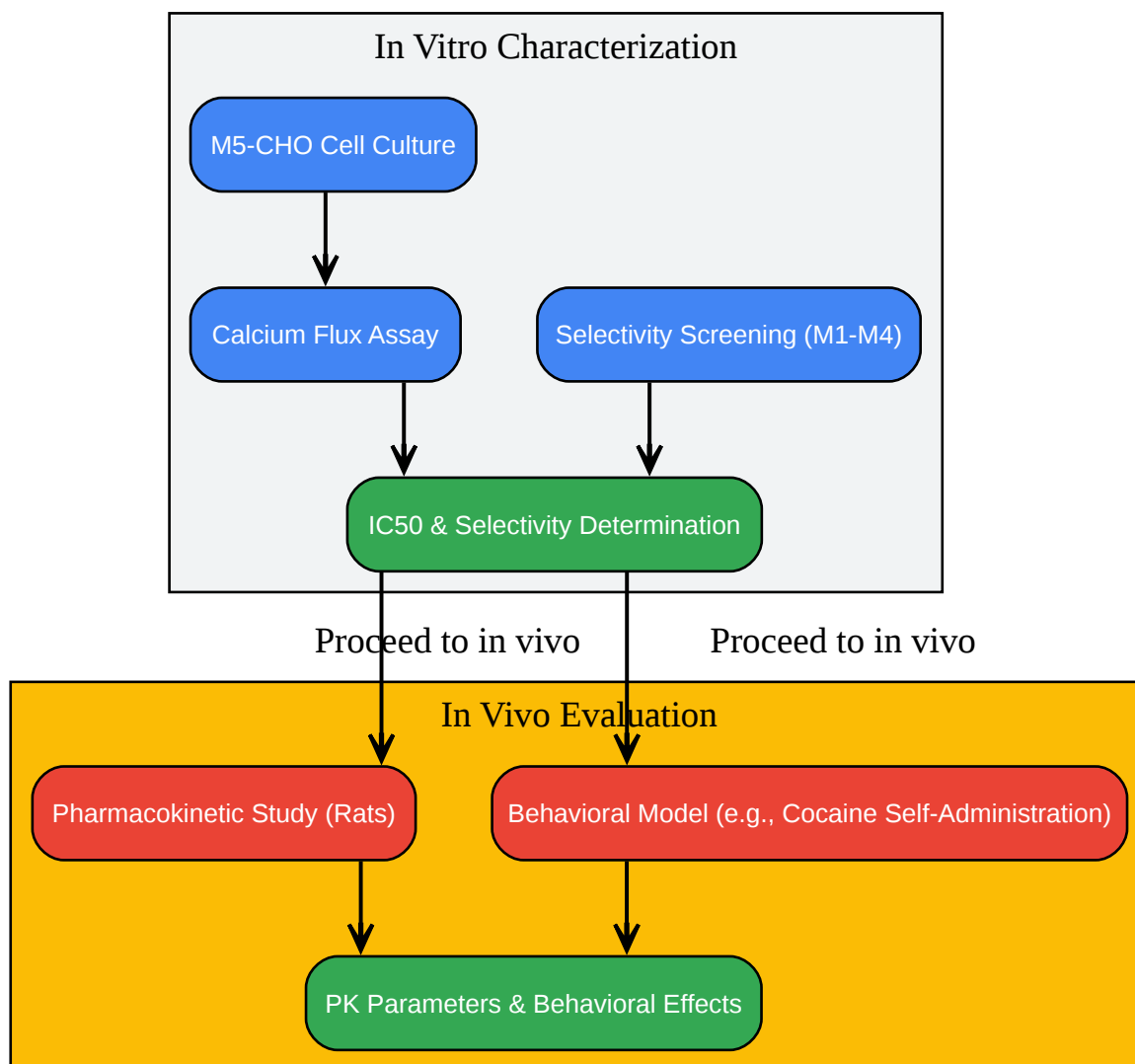
- Male Sprague-Dawley rats.
- **ML375** formulation for intravenous (IV) and oral (PO) administration.
- Vehicle for formulation (e.g., 10% Tween 80 in sterile water).
- Blood collection tubes (e.g., with EDTA).
- Centrifuge.
- Analytical equipment for quantifying **ML375** in plasma and brain tissue (e.g., LC-MS/MS).

Procedure:

- Animal Acclimation: Acclimate the rats to the housing conditions for at least one week before the study.
- Dosing:
 - IV Administration: Administer a single dose of **ML375** (e.g., 1 mg/kg) via the tail vein.
 - PO Administration: Administer a single dose of **ML375** via oral gavage.
- Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96 hours) post-dosing.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Brain Tissue Collection: At the final time point, euthanize the animals and collect the brains. Homogenize the brain tissue.

- **Sample Analysis:** Analyze the plasma and brain homogenate samples using a validated LC-MS/MS method to determine the concentration of **ML375**.
- **Data Analysis:** Calculate pharmacokinetic parameters such as clearance (CL_p), half-life (t_{1/2}), volume of distribution (V_d), and oral bioavailability (%F) from the plasma concentration-time profiles. Calculate the brain-to-plasma concentration ratio.

Experimental Workflow Diagram



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Caption: A typical experimental workflow for characterizing **ML375**.

Conclusion

ML375 is a first-in-class, highly selective M5 negative allosteric modulator with excellent CNS penetration, making it an indispensable tool for neuroscience research.[1][2] Its ability to specifically inhibit M5 receptor function allows for the precise investigation of this receptor's role in modulating dopamine-dependent behaviors and its potential as a therapeutic target for substance use disorders and other neurological conditions. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals interested in utilizing **ML375** to advance our understanding of M5 receptor neurobiology.

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References

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- 2. m.youtube.com [m.youtube.com]
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